molecular formula C13H9F4NO B1526977 3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine CAS No. 1035689-62-3

3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

Cat. No.: B1526977
CAS No.: 1035689-62-3
M. Wt: 271.21 g/mol
InChI Key: SXGAIXHPMJFHEM-UHFFFAOYSA-N
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Description

3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is an organic compound. It is a small molecule and is considered experimental . The trifluoromethoxy group is a unique feature of this compound . It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms .

Scientific Research Applications

Catalytic Trifluoromethylation

Trifluoromethyl groups significantly influence the properties of organic molecules, enhancing their pharmaceutical, agrochemical, or materials science applicability. Cho et al. (2010) developed a palladium-catalyzed trifluoromethylation method for aryl chlorides, enabling the efficient addition of trifluoromethyl groups to various substrates under mild conditions. This method tolerates a wide range of functional groups, suggesting its utility for late-stage modifications of complex molecules (Cho et al., 2010).

Photoredox Catalysis in Fluoromethylation

Photoredox catalysis has emerged as a powerful tool for radical reactions, including fluoromethylation. Koike and Akita (2016) discussed the use of photoredox catalysis for the efficient and selective radical fluoromethylation of carbon-carbon multiple bonds. This method features high functional group compatibility and regioselectivity, opening new avenues for synthesizing organofluorine compounds (Koike & Akita, 2016).

Synthesis of Fluorinated Polyimides

Xie et al. (2001) reported the synthesis of soluble fluoro-polyimides from 1,3-bis(4-amino-2-trifluoromethyl- phenoxy) benzene and aromatic dianhydrides. These polyimides exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating their potential in high-performance materials applications (Xie et al., 2001).

Fluorinated Epoxy Resins

Ge et al. (2011) synthesized novel fluorinated epoxy compounds, demonstrating improved thermal stability, electric insulating properties, and reduced moisture adsorption compared to traditional epoxy resins. These findings suggest the utility of fluorination in enhancing the performance characteristics of epoxy-based materials (Ge et al., 2011).

Trifluoromethylthiolation Reagents

Shao et al. (2015) developed new electrophilic trifluoromethylthiolating reagents that enable the facile introduction of the trifluoromethylthio group into organic compounds. These reagents exhibit broad substrate scope and functional group tolerance, highlighting their potential in pharmaceutical and agrochemical synthesis (Shao et al., 2015).

Future Directions

The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry . This group is finding increased utility as a substituent in bioactives . Therefore, the future directions for 3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine and similar compounds could involve further exploration of their potential applications in these fields .

Properties

IUPAC Name

2-fluoro-4-[3-(trifluoromethoxy)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)19-13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGAIXHPMJFHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215631
Record name 3-Fluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035689-62-3
Record name 3-Fluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035689-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound (0.5 g) was prepared from 4-Bromo-2-fluoroaniline (1 g, 5.3 mmol) and 3-(trifluoromethoxy)phenylboronic acid (1.4 g, 6.8 mmol) as a yellow liquid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 7.62 (d, J 8, 1H), 7.53 (s, 1H), 7.48 (t, J 8, 1H), 7.42 (dd, J 2, 9.1, 1H), 7.28 (dd, J 2, 8.3, 1H), 7.23 (d, J 11, 1H), 6.82 (t, J 8.5, 1H), 5.40 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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